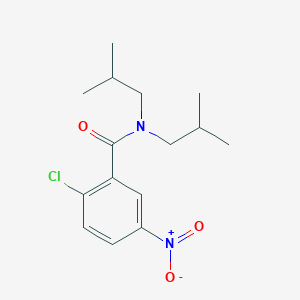

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide

Description

2-Chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is a substituted benzamide derivative featuring a benzamide core with a chlorine atom at position 2, a nitro group at position 5, and N,N-bis(2-methylpropyl) (diisobutyl) substituents on the amide nitrogen. The nitro group confers strong electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions. The diisobutyl groups likely enhance lipophilicity, affecting bioavailability and metabolic stability .

Properties

IUPAC Name |

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)13-7-12(18(20)21)5-6-14(13)16/h5-7,10-11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGGQCPCKCWIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

Reduction: Hydrogen gas, palladium catalyst, sodium dithionite, solvents (ethanol, water).

Oxidation: Potassium permanganate, solvents (water, acetone).

Major Products

Substitution: Formation of substituted amides or thiol derivatives.

Reduction: Formation of 2-chloro-N,N-bis(2-methylpropyl)-5-aminobenzamide.

Oxidation: Formation of oxidized derivatives at the isobutyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research has indicated that compounds similar to 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide exhibit significant antitumor properties. For instance, derivatives of nitrobenzamide have been studied for their ability to inhibit tumor cell proliferation in various cancer models, showcasing potential as chemotherapeutic agents .

- Antimicrobial Properties :

- Enzyme Inhibition :

Agricultural Applications

- Pesticide Development :

- Herbicide Potential :

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated various nitrobenzamide derivatives against human cancer cell lines. The results indicated that compounds with similar structures to 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .

Case Study 2: Antimicrobial Efficacy

In an investigation conducted by researchers at a leading university, the antimicrobial effects of nitrobenzamide derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group and isobutyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Key Differences :

- The nitro group in the target compound may increase acidity of adjacent protons and influence hydrogen-bonding capacity.

- The acetamide analog’s simpler structure likely results in lower molecular weight and higher solubility in nonpolar solvents .

Nitrogen Mustards (e.g., HN3, CAS 555-77-1)

Nitrogen mustards like 2-chloro-N,N-bis(2-chloroethyl)ethanamine (HN3) share chloroalkyl substituents but differ fundamentally in structure and function.

| Property | 2-Chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide | HN3 (CAS 555-77-1) |

|---|---|---|

| Core Structure | Benzamide | Ethylamine derivative |

| Key Substituents | 2-Cl, 5-NO₂, N,N-diisobutyl | Tris(2-chloroethyl) groups |

| Primary Use | Hypothetical: Enzyme inhibition, agrochemicals | Alkylating agent (chemotherapy) |

| Reactivity | Electrophilic aromatic substitution | DNA crosslinking via aziridinium ions |

Key Differences :

- Nitrogen mustards are cytotoxic due to their ability to form DNA crosslinks, whereas the target benzamide’s nitro and chloro substituents suggest alternate mechanisms (e.g., enzyme inhibition).

- The diisobutyl groups in the benzamide reduce electrophilicity compared to the highly reactive chloroethyl groups in HN3 .

Isotopically Labeled Analogs (e.g., ¹⁴C-Labeled Chloroethylamines)

Compounds like bis(2-chloroethyl)(2-chloroethyl-[14C2])amine () are used in tracer studies. While structurally distinct, their isotopic labeling highlights methodologies that could be applied to study the pharmacokinetics of the target benzamide.

| Property | Target Benzamide | ¹⁴C-Labeled Chloroethylamine |

|---|---|---|

| Application | Hypothetical: Drug development | Radiolabeled tracking in vivo |

| Stability | Likely stable (aromatic core) | Prone to hydrolysis (alkylating) |

Insight : The nitro group in the benzamide may stabilize the molecule against metabolic degradation compared to labile nitrogen mustards .

Research Implications and Limitations

- Structural Insights : The diisobutyl groups in the target compound may hinder crystallization, necessitating advanced techniques like SHELX () for X-ray diffraction analysis.

- Data Gaps: No direct experimental data (e.g., melting points, bioactivity) for the target benzamide is available in the provided evidence. Comparisons are extrapolated from structural analogs.

- Synthetic Challenges : Introducing both nitro and chloro groups on the benzamide ring may require regioselective synthesis protocols.

Biological Activity

The compound 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is a member of the benzamide family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHClNO

Molecular Weight : 273.72 g/mol

The compound features a chloro group, a nitro group, and two isopropyl substituents on the nitrogen atom, which contribute to its unique biological profile.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide exhibit significant antimicrobial properties. For instance, benzamide derivatives have been shown to inhibit bacterial growth effectively. A study highlighted that certain benzamide derivatives demonstrated activity against various strains of bacteria, suggesting that modifications in their structure could enhance their efficacy against resistant strains.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Research indicates that benzamide derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, one study reported that benzamide analogs inhibited dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby reducing the viability of cancer cells resistant to traditional therapies like methotrexate .

The proposed mechanism for the biological activity of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as DHFR and others involved in metabolic pathways crucial for cell growth and proliferation.

- Interaction with Cellular Targets : It is believed that the compound interacts with cellular receptors or enzymes, leading to downstream effects that disrupt normal cellular function .

Study 1: Anticancer Efficacy

A study conducted on various benzamide derivatives included 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide and assessed its effectiveness against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC value determined to be around 15 µM. This suggests a promising anticancer activity that warrants further investigation into its mechanisms and potential clinical applications .

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of several benzamide derivatives, including our compound of interest. The results indicated that at a concentration of 100 µg/mL, the compound exhibited notable inhibition against Gram-positive bacteria, specifically Staphylococcus aureus and Streptococcus pneumoniae. This underscores the potential use of such compounds in developing new antimicrobial agents .

Table 1: Biological Activity Summary of 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide

| Activity Type | Target Organism/Cell Line | IC Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | |

| Antimicrobial | Streptococcus pneumoniae | 100 | |

| Anticancer | Breast cancer cell line | 15 |

Table 2: Structural Variants and Their Activities

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| Benzamide Derivative A | Anticancer | Significant inhibition |

| Benzamide Derivative B | Antimicrobial | Moderate inhibition |

| Benzamide Derivative C | Anticancer | Minimal effect |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting 2-chloro-5-nitrobenzoyl chloride with diisobutylamine (N,N-bis(2-methylpropyl)amine). Key parameters include:

- Reagents : Thionyl chloride (SOCl₂) or oxalyl dichloride for acyl chloride formation ().

- Solvents : Dichlorethane or benzene under reflux (60–100°C) or at lower temperatures (0–20°C) to control side reactions ().

- Workup : Water washing and filtration to isolate the amide product ().

Comparative studies show that longer reaction times (4–12 hours) at moderate temperatures (50°C) improve yield, while lower temperatures reduce byproducts .

Q. How can the compound’s structure be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is widely used. Steps include:

- Crystal growth via slow evaporation in solvents like dichloromethane/hexane.

- Data collection with a diffractometer, followed by structure solution (SHELXD) and refinement (SHELXL) ().

- Validation using R-factors and electron density maps to resolve positional disorder, common in nitro and chloro substituents .

Q. What purification techniques are recommended to isolate high-purity 2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (5–20%) to separate nitro/amide byproducts ().

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity checks .

Advanced Research Questions

Q. How do electronic and steric effects of the bis(2-methylpropyl) group influence the compound’s reactivity and stability?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the amide bond. The bulky isobutyl groups reduce nucleophilic attack at the carbonyl, enhancing stability ().

- Kinetic Studies : Monitor degradation under acidic/basic conditions via UV-Vis or NMR to quantify steric shielding effects .

Q. What strategies resolve contradictions in reported synthesis yields for analogous nitrobenzamide derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar solvents (e.g., DMF) accelerate acylation but may hydrolyze intermediates ().

- Catalyst Use : N-methylacetamide vs. DMF as catalysts—DFM reduces side reactions in dichloromethane ().

Systematic Design of Experiments (DoE) can optimize parameters (temperature, solvent, catalyst ratio) to maximize reproducibility .

Q. Can molecular docking predict the compound’s potential as a COX enzyme inhibitor for analgesic applications?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-1/COX-2 active sites (PDB IDs: 1EQG, 5KIR).

- Key Interactions : Nitro groups may form hydrogen bonds with Arg120/Arg513, while chloro substituents enhance hydrophobic fit ().

- Validation : Compare binding scores with known inhibitors (e.g., ibuprofen) and validate via in vitro cyclooxygenase assays .

Q. How does the nitro group’s position impact spectroscopic characterization (e.g., NMR, IR)?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group at C5 deshields adjacent protons (C4/C6), causing downfield shifts (δ 8.1–8.3 ppm).

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro orientation ().

- Contradictions : Solvent-dependent shifts (e.g., DMSO vs. CDCl₃) require referencing to internal standards (TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.